AMPK activator 9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound has shown significant efficacy in activating AMPK, with an EC50 value of 1.1 µM . AMPK is a central regulator of energy homeostasis, coordinating metabolic pathways to balance nutrient supply with energy demand . Due to its role in regulating metabolism, AMPK activator 9 holds promise for research in metabolic diseases such as type 2 diabetes .

化学反应分析

AMPK activator 9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Therapeutic Applications

1. Metabolic Disorders

- Type 2 Diabetes : AMPK activation is crucial in improving insulin sensitivity and regulating glucose metabolism. Studies have shown that compounds like AMPK activator 9 can enhance glucose uptake in muscle cells and promote the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby lowering blood sugar levels .

- Obesity : By promoting fatty acid oxidation and inhibiting lipogenesis, AMPK activators can help manage obesity-related metabolic disturbances .

2. Cardiovascular Health

- Cardiac Hypertrophy : Research indicates that AMPK activators can prevent cardiac hypertrophy by inhibiting pathways associated with cell growth and inflammation. For instance, A769662, a known AMPK activator, demonstrated effectiveness in reducing hypertrophic responses in cardiomyocytes .

- Ischemic Heart Disease : Activation of AMPK has been linked to improved outcomes in ischemic conditions by enhancing mitochondrial function and promoting survival pathways in cardiomyocytes .

3. Cancer Therapy

- Tumor Suppression : Several studies have highlighted the potential of AMPK activators in cancer therapy. For example, metformin, an established diabetes medication that activates AMPK, has shown promise in reducing tumor growth in various cancer models . AMPK activation may inhibit cancer cell proliferation and promote apoptosis through multiple signaling pathways .

4. Anti-Inflammatory Effects

- Chronic Inflammation : AMPK activation plays a role in modulating inflammatory responses. By downregulating pro-inflammatory cytokines and pathways such as NF-kB, AMPK activators may help mitigate chronic inflammation associated with obesity and metabolic syndrome .

Case Studies

作用机制

AMPK activator 9 exerts its effects by binding to the AMPK complex, specifically the α2β1γ1 isoform, and inducing a conformational change that allows further activation by phosphorylation of Thr-172 in the AMPK α subunit . This activation leads to an increase in ATP levels, favoring the reduction of anabolic pathways and up-regulation of catabolic pathways . The molecular targets and pathways involved include the LKB1:STRAD:MO25 complex, which phosphorylates AMPK, and the binding of AMP or ADP to AMPK, causing allosteric activation .

相似化合物的比较

AMPK activator 9 is unique in its high potency and specificity for the α2β1γ1 isoform of AMPK. Similar compounds include:

Compound 991: Another potent AMPK activator that is 5-10 times more potent than A769662 in activating AMPK.

This compound stands out due to its specific targeting and high efficacy, making it a valuable tool in metabolic research and potential therapeutic applications.

生物活性

AMPK (AMP-activated protein kinase) is a critical regulator of cellular energy homeostasis, and its activators have gained significant attention for their potential therapeutic applications in metabolic disorders, cancer, and cardiovascular diseases. Among these activators, AMPK Activator 9 has emerged as a notable compound due to its unique biological activities and mechanisms of action. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of AMPK

AMPK functions as a cellular energy sensor that is activated in response to increased AMP/ATP ratios, typically during metabolic stress. Once activated, AMPK promotes ATP production while inhibiting energy-consuming processes such as lipid and cholesterol synthesis. This dual role positions AMPK as a vital target for pharmacological intervention in various diseases, including obesity, diabetes, and cancer .

AMPK can be activated through various pathways:

- Allosteric Activation : Binding of AMP to the γ subunit of AMPK induces conformational changes that enhance its activity.

- Phosphorylation : LKB1 (Liver Kinase B1) is a key upstream kinase that phosphorylates AMPK at Thr172, further enhancing its activity .

- Direct Activation by Compounds : Certain compounds like A-769662 and this compound directly bind to AMPK, activating it independently of nucleotide levels .

Mechanistic Insights

Research indicates that this compound activates AMPK through direct interaction with its regulatory subunits. This activation leads to:

- Increased Mitochondrial Biogenesis : Enhances ATP production through oxidative phosphorylation.

- Promotion of Glycolysis : Facilitates glucose uptake and utilization under stress conditions .

- Inhibition of Anabolic Pathways : Suppresses pathways responsible for fatty acid and cholesterol synthesis .

Research Findings

A study investigating the effects of this compound on cellular metabolism demonstrated significant increases in phosphorylated ACC (Acetyl-CoA Carboxylase), a downstream target of AMPK. This suggests enhanced fatty acid oxidation and reduced lipogenesis. The study utilized Western blot analysis to quantify the activation levels across different concentrations of the activator .

Case Studies

- Sepsis Model :

- Cervical Carcinoma :

Table 1: Comparison of AMPK Activators

| Compound Name | Mechanism of Activation | Potency | Therapeutic Applications |

|---|---|---|---|

| AICAR | AMP Mimetic | Moderate | Diabetes, Cancer |

| A-769662 | Direct Binding | High | Metabolic Disorders |

| This compound | Direct Binding | Very High | Sepsis, Cancer |

Table 2: Effects on Cellular Metabolism

| Parameter | Control Group | Treatment with this compound |

|---|---|---|

| Phospho-ACC Levels | Low | Significantly Increased |

| Glucose Uptake | Baseline | Enhanced |

| Fatty Acid Synthesis Rate | Normal | Decreased |

属性

分子式 |

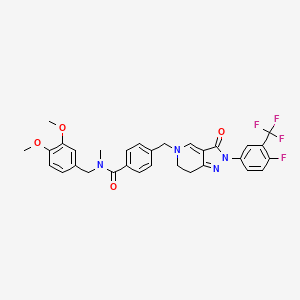

C31H28F4N4O4 |

|---|---|

分子量 |

596.6 g/mol |

IUPAC 名称 |

N-[(3,4-dimethoxyphenyl)methyl]-4-[[2-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxo-6,7-dihydropyrazolo[4,3-c]pyridin-5-yl]methyl]-N-methylbenzamide |

InChI |

InChI=1S/C31H28F4N4O4/c1-37(16-20-6-11-27(42-2)28(14-20)43-3)29(40)21-7-4-19(5-8-21)17-38-13-12-26-23(18-38)30(41)39(36-26)22-9-10-25(32)24(15-22)31(33,34)35/h4-11,14-15,18H,12-13,16-17H2,1-3H3 |

InChI 键 |

FAVGDHOXCZUMFX-UHFFFAOYSA-N |

规范 SMILES |

CN(CC1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)CN3CCC4=NN(C(=O)C4=C3)C5=CC(=C(C=C5)F)C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。